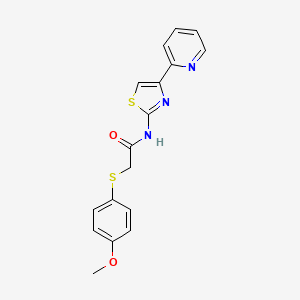

2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-22-12-5-7-13(8-6-12)23-11-16(21)20-17-19-15(10-24-17)14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZJJYWKKARWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.

Formation of the Thioether Linkage: The thioether linkage is formed by reacting 4-methoxyphenylthiol with an appropriate electrophilic intermediate, such as an alkyl halide or sulfonate ester.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the thiazole intermediate reacts with an acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Thioether Oxidation

The methylthioether group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60°C, 6 hr | Sulfoxide | 78% | |

| mCPBA | DCM, 0°C to RT, 2 hr | Sulfone | 92% |

This reaction modifies electronic properties, potentially enhancing biological activity by increasing polarity .

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitutions and alkylation:

Electrophilic Aromatic Substitution

-

Halogenation : Treatment with NBS (N-bromosuccinimide) in DMF introduces bromine at the 5-position of the thiazole ring .

-

Nitration : Fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 5-nitro derivatives, though yields are moderate (55–60%) due to competing pyridine ring reactions .

Alkylation

S-alkylation occurs selectively at the thiazole sulfur using alkyl halides (e.g., methyl iodide) in ethanol with K<sub>2</sub>CO<sub>3</sub>, achieving 85% yield .

Acetamide Group Transformations

The acetamide moiety undergoes hydrolysis and acylation:

Hydrolysis

-

Acidic : HCl (6M) reflux generates 2-((4-methoxyphenyl)thio)acetic acid (95% yield).

-

Basic : NaOH/EtOH yields the sodium salt, which can be reprotonated to the free acid .

Acylation

Reaction with acetyl chloride in pyridine introduces acetyl groups at the amide nitrogen (72% yield) .

Pyridine Ring Modifications

The pyridin-2-yl substituent enables coordination and substitution:

Coordination Chemistry

Forms stable complexes with transition metals (e.g., Cu(II), Fe(III)) via the pyridine nitrogen, as confirmed by UV-Vis and ESR spectroscopy .

Electrophilic Substitution

-

Nitration : Occurs at the 3-position of pyridine with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, but requires protection of the thiazole ring to prevent decomposition .

Thioether Cleavage

The C–S bond in the thioether linkage cleaves under radical conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| AIBN/H<sub>2</sub>O | Toluene, 80°C | Disulfide dimer | Prodrug synthesis |

Comparative Reactivity with Structural Analogs

Key differences observed in related compounds:

Stability Under Physiological Conditions

Critical degradation pathways identified:

-

Hydrolytic Degradation : Acetamide hydrolysis dominates at pH > 7.5 (t<sub>1/2</sub> = 2.3 hr in PBS) .

-

Oxidative Stress : Glutathione-mediated thioether cleavage occurs in liver microsomes .

This compound’s multifunctional architecture allows precise tuning through targeted reactions, making it a versatile scaffold in medicinal chemistry. Recent studies highlight its potential in prodrug design via controlled thioether oxidation , while coordination chemistry applications remain underexplored .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives possess significant antimicrobial activity. The incorporation of the 4-methoxyphenyl group enhances the efficacy against various bacterial strains. For instance, studies have shown that similar thiazole compounds exhibit potent activity against gram-positive and gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound has been evaluated for its activity against multiple cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. In vitro assays revealed that it may induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | Induction of apoptosis |

| Compound B | PC3 | 10.5 | Cell cycle arrest |

| Compound C | HepG2 | 8.0 | Inhibition of proliferation |

Anti-inflammatory Effects

Thiazole compounds have been documented to exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation, such as the p38 MAPK pathway. The compound's structural components may contribute to its ability to modulate inflammatory responses, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .

Drug Design and Development

The structural versatility of thiazole derivatives allows for modifications that can enhance their pharmacological profiles. The presence of the pyridine and methoxyphenyl groups can be strategically altered to optimize binding affinities and selectivity for biological targets.

Case Studies

-

Anticancer Evaluation

- A study synthesized various thiazole-pyridine hybrids, including derivatives similar to 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, which were screened against human cancer cell lines. The findings indicated that these compounds could outperform standard chemotherapeutics like cisplatin in specific contexts .

- Anti-inflammatory Research

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thioether and pyridinyl groups could facilitate binding to active sites, while the thiazole ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Aryl Substituents

Compounds from and share the acetamide-thiazole core but differ in substituents on the piperazine or aryl groups:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 14 ) reduce melting points compared to electron-donating groups (e.g., OMe in 13 ) due to altered crystal packing .

- The 4-fluorophenyl thiazole in 28 increases melting point (314–315°C) vs. p-tolyl derivatives (269–290°C), likely due to enhanced intermolecular interactions .

Analogues with Modified Thiazole/Acetamide Linkages

GSK1570606A () : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.

- Compound 8c (): Contains a pyrimidinone core with a cyano group and nitrobenzothiazole. IR data (2221 cm⁻¹ for CN, 1700 cm⁻¹ for C=O) contrasts with the main compound’s expected thioether and acetamide stretches (~1250 cm⁻¹ for C-S, ~1650–1700 cm⁻¹ for C=O) .

Triazole and Click Chemistry Derivatives

- 11c (): Synthesized via click chemistry, featuring a quinoxaline-triazole-thiazole system. Larger aromatic systems (quinoxaline) may reduce solubility compared to the main compound’s simpler pyridin-2-yl group .

- Compounds 5a–m () : Incorporate azoles (triazole, imidazole) via nucleophilic substitution.

CD73 Inhibitors with Thiopyridine Scaffolds

- 1c and 2c (): Derivatives with 4,6-biaryl-2-thiopyridine cores and morpholino substituents. Demonstrated immune-modulatory effects as CD73 inhibitors, suggesting sulfur-containing scaffolds’ versatility in targeting extracellular enzymes . The main compound’s thioacetamide group could similarly engage in hydrogen bonding or hydrophobic interactions.

Excluded Analogues and Patent Considerations

- excludes benzimidazole-thiazole acetamides (e.g., 4-methoxyphenylthiazol-2-yl derivatives) due to prior art, underscoring the need for novel substitutions to avoid patent conflicts .

Biological Activity

2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimalarial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O2S. The compound features a thiazole ring, a pyridine moiety, and a methoxyphenyl group, which are essential for its biological activity.

Antimalarial Activity

Research has indicated that thiazole derivatives exhibit promising antimalarial properties. A study focused on thiazole analogs demonstrated that modifications in the N-aryl amide group significantly influenced their activity against Plasmodium falciparum, particularly the chloroquine-sensitive 3D7 strain. The introduction of electron-withdrawing groups at specific positions on the phenyl ring enhanced potency while maintaining low cytotoxicity in HepG2 cell lines .

Key Findings:

- SAR Analysis : Non-bulky groups at the ortho position and small atoms like H or F at the para position were preferred for higher activity.

- Pyridine Substitution : Replacing the phenyl ring with a pyridine improved physicochemical properties without compromising efficacy.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds incorporating thiazole and pyridine rings have shown significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating strong anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

Anti-inflammatory Activity

In addition to its antimalarial and anticancer activities, this compound exhibits anti-inflammatory properties. A series of thiazole derivatives were evaluated for their ability to inhibit cyclooxygenase (COX), an enzyme involved in inflammation. The results indicated strong inhibition by several derivatives, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Leishmanicidal Activity : A study on phthalimido-thiazole hybrids showed significant leishmanicidal activity against Leishmania infantum. The compounds demonstrated low toxicity towards mammalian cells while effectively reducing the survival of intracellular amastigotes .

- Antiplatelet Activity : Another investigation highlighted the antiplatelet effects of thiazole derivatives based on cyclooxygenase inhibition. These compounds were designed to minimize ulcerogenic effects while maintaining efficacy against platelet aggregation .

Q & A

Q. What are the optimal synthetic routes for 2-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and thioether formation. For example, the thiazole core is often constructed via Hantzsch thiazole synthesis, followed by coupling with the pyridinyl and methoxyphenylthioacetamide moieties . Key intermediates are monitored via Thin Layer Chromatography (TLC) and characterized using NMR (¹H/¹³C), IR, and Mass Spectrometry (MS) to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

Structural confirmation relies on spectroscopic methods:

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy group at δ ~3.8 ppm) .

- ¹³C NMR : Detects carbonyl signals (~170 ppm) and heterocyclic carbons .

- IR : Confirms amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending .

- MS : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

Common assays include:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified targets .

- Antimicrobial activity : Broth microdilution for MIC determination against bacterial/fungal strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., divergent IC₅₀ values across studies)?

Discrepancies often arise from assay conditions (e.g., pH, solvent, cell line variability). Mitigation strategies include:

- Standardizing protocols (e.g., fixed DMSO concentration ≤1% v/v) .

- Validating target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Performing dose-response curves with triplicate replicates to ensure reproducibility .

Q. What strategies improve regioselectivity during functionalization of the thiazole and pyridine rings?

- Directed metalation : Use of LDA or TMPZnCl·LiCl to deprotonate specific positions on the thiazole ring .

- Protecting groups : Temporary protection of reactive sites (e.g., Boc for amines) during coupling reactions .

- Computational guidance : DFT calculations to predict reactive sites based on electron density maps .

Q. How can solubility challenges be addressed for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

- Co-solvent systems : Use PEG-400 or cyclodextrins for parenteral administration .

Q. What computational methods are effective for SAR analysis of derivatives?

- Molecular docking : AutoDock Vina or Glide to predict binding modes with targets (e.g., kinases) .

- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

- MD simulations : GROMACS for analyzing stability of ligand-target complexes over 100-ns trajectories .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Metabolism : Liver microsome assays (human/rat) to identify CYP450-mediated degradation .

- Toxicity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.